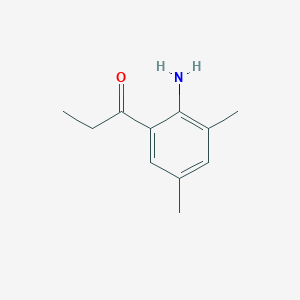

2'-Amino-3',5'-dimethylpropiophenone

Description

2'-Amino-3',5'-dimethylpropiophenone is a substituted propiophenone derivative featuring an amino group at the 2' position and methyl groups at the 3' and 5' positions of the aromatic ring. The amino group enhances nucleophilicity, enabling participation in condensation or coupling reactions, while the methyl groups contribute steric effects and influence solubility. Comparative analysis with similar compounds highlights how functional group variations impact physicochemical and functional properties.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(2-amino-3,5-dimethylphenyl)propan-1-one |

InChI |

InChI=1S/C11H15NO/c1-4-10(13)9-6-7(2)5-8(3)11(9)12/h5-6H,4,12H2,1-3H3 |

InChI Key |

OPQXCMNUTDDRTN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=CC(=C1N)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2'-Amino-3',5'-dimethylpropiophenone with structurally related compounds, emphasizing substituent effects and applications:

Key Observations:

- Functional Group Effects: Replacing the hydroxyl group in 4'-Hydroxy-3',5'-dimethylpropiophenone with an amino group (as in the target compound) reduces polarity but enhances nucleophilic reactivity .

- Steric and Electronic Influences: Methyl groups in the target compound provide moderate steric hindrance compared to benzyloxy groups in 2-Amino-3',4'-dibenzyloxypropiophenone, which may limit bioavailability due to increased lipophilicity .

- Backbone Variations: Acetophenone derivatives (e.g., 2-Amino-4,5-dimethoxyacetophenone) exhibit shorter carbon chains than propiophenones, affecting conjugation and metabolic pathways .

- Pharmacological Potential: The phthalimide-substituted analog demonstrates how bulky groups can enhance thermal stability, a trait valuable in drug design .

Research Findings

- Structural Characterization: FT-IR and UV-Vis spectroscopy (as described in ) are critical for confirming functional group integrity in amino-propiophenone derivatives. For example, the amino group’s N-H stretching (3300–3500 cm⁻¹) and aromatic C-H vibrations (≈3000 cm⁻¹) are key FT-IR markers .

- Thermal Stability : Compounds like 3,3'-Azo-1,2,4-oxadiazol-5,5'-dione () undergo thermal decomposition above 200°C, suggesting that the dimethyl groups in the target compound may similarly enhance stability compared to hydroxylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.